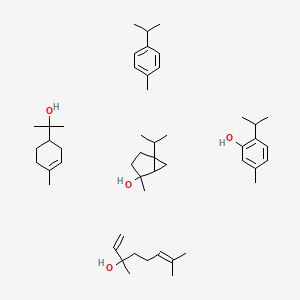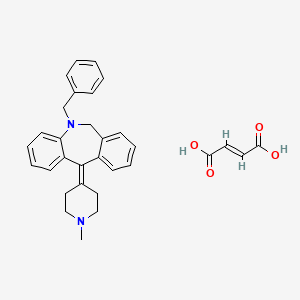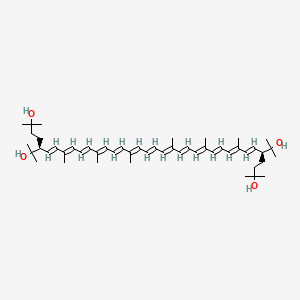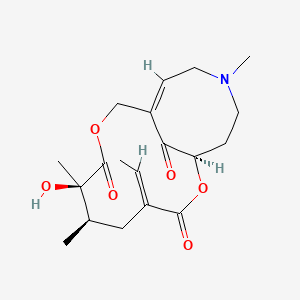
Aceite de tomillo
Descripción general
Descripción
The compound “3,7-dimethylocta-1,6-dien-3-ol; 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol; 1-methyl-4-propan-2-ylbenzene; 2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol; 5-methyl-2-propan-2-ylphenol” is a mixture of several organic compounds, each with unique properties and applications. These compounds are commonly found in essential oils, fragrances, and various industrial applications. They are known for their aromatic properties and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Chemistry
These compounds are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules.
Biology
In biological research, these compounds are studied for their antimicrobial and antioxidant properties. Thymol, for example, is known for its antibacterial and antifungal activities .
Medicine
These compounds have potential therapeutic applications. Linalool is studied for its sedative and anxiolytic effects, while thymol is used in antiseptic formulations .
Industry
In the industrial sector, these compounds are used in the manufacture of fragrances, flavors, and cosmetics. Terpineol is a common ingredient in perfumes and cleaning products .
Mecanismo De Acción
- Thyme oil (derived from Thymus vulgaris) contains several bioactive compounds, including geraniol , thujanol , and linalool . These compounds are the primary targets.
- Anti-Inflammatory Effects : Thyme oil inhibits the recruitment of cytokines and chemokines, reducing inflammation .
- Antioxidant Properties : Thyme oil scavenges free radicals, enhances endogenous antioxidant enzymes (e.g., SOD, catalase, GPx), and maintains ionic homeostasis .
- Antihyperlipidemic Effects : Thyme oil increases high-density lipoprotein (HDL) cholesterol levels and stabilizes cell membranes .
- Thyme oil affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Análisis Bioquímico
Biochemical Properties
Thyme oil plays a significant role in biochemical reactions due to its rich composition of bioactive compounds. Thymol, a major component of thyme oil, interacts with various enzymes and proteins. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. Additionally, thymol interacts with proteins involved in oxidative stress responses, enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .
Cellular Effects
Thyme oil exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, thymol can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. It also affects cellular metabolism by enhancing the activity of enzymes involved in energy production, such as adenosine triphosphate synthase .
Molecular Mechanism
The molecular mechanism of thyme oil involves several interactions at the molecular level. Thymol binds to cell membrane receptors, altering their conformation and activity. This binding can lead to the inhibition or activation of downstream signaling pathways. Thymol also inhibits the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, thymol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thyme oil can change over time. The stability and degradation of thyme oil are influenced by factors such as temperature, light, and oxygen exposure. Over time, the bioactive compounds in thyme oil may degrade, leading to a reduction in its efficacy. Long-term studies have shown that thyme oil can have sustained effects on cellular function, including prolonged antioxidant activity and protection against oxidative stress-induced damage .
Dosage Effects in Animal Models
The effects of thyme oil vary with different dosages in animal models. At low doses, thyme oil has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
Thyme oil is involved in various metabolic pathways. Thymol, for example, is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted. Thymol also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism. This can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, thyme oil is transported and distributed through various mechanisms. Thymol can interact with transporters and binding proteins, facilitating its uptake and distribution. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of thymol can influence its bioavailability and overall efficacy .
Subcellular Localization
Thyme oil exhibits specific subcellular localization, which can affect its activity and function. Thymol can be targeted to specific cellular compartments, such as the mitochondria, where it enhances mitochondrial function and protects against oxidative damage. Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of thymol, directing it to specific organelles and compartments .
Métodos De Preparación
3,7-Dimethylocta-1,6-dien-3-ol
. Industrial production often involves the hydration of myrcene, a naturally occurring terpene.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
1-Methyl-4-propan-2-ylbenzene
It is typically obtained through the distillation of essential oils from plants like Thymus vulgaris .
2-Methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
5-Methyl-2-propan-2-ylphenol
It can also be synthesized through the alkylation of m-cresol with isopropyl alcohol .
Análisis De Reacciones Químicas
3,7-Dimethylocta-1,6-dien-3-ol
Oxidation: Can be oxidized to form linalool oxide.
Reduction: Can be reduced to form dihydrolinalool.
Substitution: Reacts with acids to form esters like linalyl acetate.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
Oxidation: Forms terpineol oxide.
Reduction: Can be reduced to form dihydroterpineol.
Substitution: Reacts with acids to form esters like terpinyl acetate.
1-Methyl-4-propan-2-ylbenzene
Oxidation: Forms para-cymene hydroperoxide.
Reduction: Can be reduced to form dihydrocymene.
Substitution: Reacts with halogens to form halogenated derivatives.
2-Methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
Oxidation: Forms sabinene hydrate oxide.
Reduction: Can be reduced to form dihydrosabinene hydrate.
Substitution: Reacts with acids to form esters like sabinyl acetate.
5-Methyl-2-propan-2-ylphenol
Oxidation: Forms thymol hydroperoxide.
Reduction: Can be reduced to form dihydrothymol.
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: Similar to linalool, used in fragrances and flavors.
Menthol: Similar to terpineol, used in medicinal and cosmetic products.
Limonene: Similar to para-cymene, used in cleaning products and as a solvent.
Camphor: Similar to sabinene hydrate, used in medicinal and aromatic applications.
Carvacrol: Similar to thymol, used for its antimicrobial properties.
Uniqueness
Linalool: Unique for its floral scent and sedative properties.
Terpineol: Known for its pleasant aroma and antimicrobial effects.
Para-cymene: Distinct for its anti-inflammatory properties.
Sabinene hydrate: Notable for its antioxidant activity.
Thymol: Renowned for its strong antimicrobial effects.
These compounds, while similar in some aspects, each possess unique properties that make them valuable in various applications across different fields.
Propiedades
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O.C10H14O.C10H18O.C10H14/c1-7(2)10-5-4-9(3,11)8(10)6-10;1-8-4-6-9(7-5-8)10(2,3)11;1-7(2)9-5-4-8(3)6-10(9)11;1-5-10(4,11)8-6-7-9(2)3;1-8(2)10-6-4-9(3)5-7-10/h7-8,11H,4-6H2,1-3H3;4,9,11H,5-7H2,1-3H3;4-7,11H,1-3H3;5,7,11H,1,6,8H2,2-4H3;4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHUWOUGEDDNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O.CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC(C)C12CCC(C1C2)(C)O.CC(=CCCC(C)(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8007-46-3 | |
| Record name | Oils, thyme | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, thyme | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)
![(E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B1237280.png)
